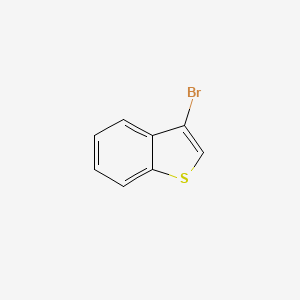

3-Bromo-1-benzothiophene

Overview

Description

3-Bromo-1-benzothiophene is an organosulfur compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The bromine atom at the third position of the benzothiophene ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science .

Synthetic Routes and Reaction Conditions:

Aryne Reaction with Alkynyl Sulfides: One of the methods to synthesize this compound involves the reaction of aryne intermediates with alkynyl sulfides.

Electrochemical Synthesis: Another method involves the electrochemical reaction of sulfonhydrazides with internal alkynes.

Industrial Production Methods:

Catalytic Bromination: Industrially, this compound can be synthesized by brominating benzothiophene using bromine in the presence of a catalyst.

Types of Reactions:

Substitution Reactions: this compound undergoes substitution reactions, such as the Suzuki-Miyaura reaction, where it reacts with phenylboronic acid or 3-thienylboronic acid in the presence of a palladium catalyst.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific examples are less commonly reported.

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: This reaction typically uses a palladium catalyst, such as Pd@PDEB (poly(1,3-diethynylbenzene)), and a base like potassium carbonate in an organic solvent.

Major Products:

Scientific Research Applications

Medicinal Chemistry

3-Bromo-1-benzothiophene has been investigated for its biological activities, particularly in the context of drug development. It exhibits:

- Anticancer Properties : Research indicates that derivatives of benzothiophenes, including this compound, can inhibit cancer cell proliferation. For example, studies have shown that certain benzothiophene derivatives induce apoptosis in leukemia cells, suggesting potential as anticancer agents .

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its broad-spectrum antimicrobial properties highlight its potential for developing new antibiotics .

- Anti-inflammatory Effects : Benzothiophene derivatives show promise in reducing inflammation through their interaction with specific biological pathways, making them candidates for treating inflammatory diseases .

Materials Science

In materials science, this compound is utilized in the development of organic electronic materials:

- Organic Semiconductors : The compound serves as a building block for synthesizing advanced organic semiconductors used in electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

- Conductive Polymers : Its structural features allow it to be incorporated into conductive polymers, enhancing their electrical properties and stability.

Case Studies and Experimental Data

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of 3-Bromo-1-benzothiophene depends on its specific application:

Antifungal Activity: The compound’s antifungal properties are attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes.

Anticancer Activity: In anticancer research, this compound derivatives may act by interfering with cell division and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

3-Chloro-1-benzothiophene: Similar to 3-Bromo-1-benzothiophene but with a chlorine atom instead of bromine. It exhibits different reactivity and applications.

3-Iodo-1-benzothiophene: Contains an iodine atom, making it more reactive in certain substitution reactions compared to its bromo counterpart.

Uniqueness:

Reactivity: The bromine atom in this compound provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Biological Activity

3-Bromo-1-benzothiophene is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting key data.

Chemical Overview

Molecular Structure and Properties

- Molecular Formula : C8H5BrS

- Molecular Weight : 213.092 g/mol

- CAS Number : 7342-82-7

- Solubility : Sparingly soluble in water (0.14 g/L at 25°C) .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted on several derivatives of benzothiophenes, including this compound, demonstrated varying levels of effectiveness against bacteria and fungi.

Minimum Inhibitory Concentration (MIC) Values :

- The MIC values for 3-bromo derivatives were tested against common bacterial strains such as Staphylococcus aureus and Bacillus cereus. Notably, some derivatives showed MIC values exceeding 512 µg/mL, indicating limited activity, while others demonstrated more promising results .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | C. albicans | >512 |

| 3-Bromo-2-cyclohexylbenzothiophene | S. aureus | 512 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound's mechanism appears to involve the inhibition of specific enzymes that play a crucial role in cancer cell proliferation.

Mechanism of Action :

- The sulfonyl fluoride group in related compounds can react with nucleophilic sites in proteins, inhibiting enzyme activity crucial for cancer cell survival . This makes such compounds valuable in drug development aimed at targeting cancer cells.

Case Studies

-

Antimicrobial Study :

In a comparative study evaluating the antimicrobial efficacy of various benzothiophene derivatives, this compound was included among other halogenated compounds. The study concluded that while some derivatives exhibited high activity against specific fungi, the brominated variant showed limited effectiveness against bacteria . -

Anticancer Research :

A focused investigation into the anticancer properties of benzothiophene derivatives highlighted that modifications at the 1-position significantly impacted biological activity. Compounds similar to this compound were shown to inhibit tumor growth in vitro, suggesting potential therapeutic applications .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other benzothiophene derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Potential |

| 3-Bromo-2-sulfonylbenzothiophene | High | Significant |

| 3-Bromo-2-nitrobenzothiophene | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for characterizing 3-Bromo-1-benzothiophene, and how are data interpreted?

- Methodological Answer : Use / NMR to confirm the bromine substitution pattern and aromatic proton environments. For example, the bromine atom at position 3 causes distinct deshielding in NMR (δ ~7.5–8.0 ppm for adjacent protons). X-ray crystallography resolves crystal packing and bond angles, critical for confirming regioselectivity in synthesis . Mass spectrometry (EI-MS) verifies molecular weight (MW 199.08 g/mol) and isotopic patterns from bromine (1:1 ratio for /) .

Q. What synthetic routes are most effective for preparing this compound?

- Methodological Answer : Direct bromination of 1-benzothiophene using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C achieves regioselective bromination at position 3. Alternative methods include Suzuki-Miyaura coupling using this compound boronic ester and palladium catalysts, though stoichiometric control is critical to avoid di-substitution .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodological Answer : Store at 0–4°C in amber vials under inert gas (argon) to prevent photodegradation and moisture absorption. Purity (>95%) should be verified via HPLC (C18 column, acetonitrile/water mobile phase) before use in sensitive reactions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

- Methodological Answer : Contradictions may arise from rotational isomers or solvent effects. Use variable-temperature NMR (VT-NMR) to assess conformational dynamics. Cross-validate with computational chemistry (DFT calculations for chemical shifts) to model electronic environments .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom’s electron-withdrawing effect activates the thiophene ring for nucleophilic aromatic substitution (SNAr). Kinetic studies (e.g., monitoring reaction rates via UV-Vis) and isotopic labeling (e.g., -tagged reactants) can elucidate whether oxidative addition (Pd-mediated) or radical pathways dominate .

Q. How can researchers optimize reaction conditions to minimize byproducts in derivatization?

- Methodological Answer : Screen catalysts (e.g., Pd(PPh) vs. XPhos Pd G3) and solvents (e.g., THF vs. toluene) using design of experiments (DoE) to maximize yield. For example, increasing reaction temperature (80°C to 100°C) may reduce steric hindrance in bulky substituent couplings .

Q. Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in synthesis?

- Methodological Answer : Apply multivariate analysis (PCA or PLS) to correlate reaction parameters (catalyst loading, time) with purity/yield. Use control charts (e.g., X-bar charts) to monitor critical quality attributes (CQAs) like residual palladium levels .

Q. How should researchers address discrepancies between computational predictions and experimental results?

Properties

IUPAC Name |

3-bromo-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWDQSRTOOMPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80223654 | |

| Record name | Benzo(b)thiophene, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7342-82-7 | |

| Record name | Benzo(b)thiophene, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-benzo[b]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.